molecular formula C22H21NO B14747988 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- CAS No. 743-93-1

1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)-

Cat. No.: B14747988
CAS No.: 743-93-1
M. Wt: 315.4 g/mol
InChI Key: WFROBYGOEFWUAA-UHFFFAOYSA-N
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Description

1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propanone backbone with methyl, diphenyl, and phenylamino substituents

Preparation Methods

The synthesis of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- typically involves a multi-step process. One common synthetic route is the Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone in the presence of an acid catalyst . The reaction conditions often include the use of solvents such as ethanol and temperatures around 25°C for optimal yield . Industrial production methods may involve similar steps but are scaled up and optimized for higher efficiency and yield.

Chemical Reactions Analysis

1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.

Comparison with Similar Compounds

1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- can be compared with other similar compounds such as:

Properties

CAS No.

743-93-1

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

3-anilino-2-methyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H21NO/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23-20-15-9-4-10-16-20/h2-17,21,23H,1H3

InChI Key

WFROBYGOEFWUAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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